

# ertugliflozin heart failure hospitalization risk reduction

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

## Key Subgroup Analyses

The treatment effect of **ertugliflozin** was generally consistent across many patient subgroups, with greater benefit observed in certain high-risk populations [1]:

- **History of Heart Failure:** The risk reduction for first HHF was similar in patients with (HR 0.63) and without (HR 0.79) a history of HF.
- **Ejection Fraction:** In the overall population, risk reduction was greater in patients with reduced EF  $\leq 45\%$  (HR 0.48) versus those with preserved EF  $>45\%$  (HR 0.86).
- **Enhanced Benefit Populations:** Greater benefit was observed in patients with:
  - Baseline eGFR  $<60$  mL/min/1.73 m<sup>2</sup>
  - Albuminuria
  - Diuretic use

## VERTIS CV Trial Methodology

The data supporting these findings come from the VERTIS CV trial, a rigorous, international, phase 3 study [1] [2].

- **Trial Design:** Randomized, double-blind, placebo-controlled, event-driven, parallel-group cardiovascular outcome trial.

- **Patient Population:** 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
- **Interventions:** Patients were randomized 1:1:1 to receive once-daily **ertugliflozin** 5 mg, **ertugliflozin** 15 mg, or placebo, in addition to standard of care.
- **Primary Endpoint:** Time to first occurrence of Major Adverse Cardiovascular Events (MACE), a composite of CV death, nonfatal myocardial infarction, or nonfatal stroke.
- **Heart Failure Endpoints:**
  - **Adjudicated HHF:** A dedicated clinical events committee, blinded to treatment assignment, formally reviewed and confirmed every potential hospitalization for heart failure event [1].
  - **Investigator-Reported HF Events:** All heart failure adverse events and serious adverse events reported by site investigators were identified using a narrow standardized MedDRA query (Medical Dictionary for Regulatory Activities) for "cardiac failure." This captures a broader spectrum of HF events, including outpatient worsening and episodes where HF was not the primary cause of hospitalization [3].
- **Statistical Analysis:** Time-to-event analyses used Cox proportional hazards models for first events and Andersen-Gill models for total (recurrent) events.

## Mechanism of Action: How SGLT2 Inhibitors Protect the Heart

The cardioprotective effects of SGLT2 inhibitors like **ertugliflozin** are attributed to several non-hypoglycemic mechanisms [4]:

## Cross-Class Comparison of SGLT2 Inhibitors

While all SGLT2 inhibitors show benefit for heart failure, their approved indications and the design of their outcome trials differ. **Ertugliflozin**'s benefit is consistent with the class effect [5] [6].

| SGLT2 Inhibitor      | Key Heart Failure Trial(s) | Effect on HHF (HR, 95% CI) | FDA-Approved HF Indications (as of mid-2025)                                                                                                                          |
|----------------------|----------------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Ertugliflozin</b> | VERTIS CV                  | 0.70 (0.54–0.90) [1]       | Indicated for glycemic control; HHF risk reduction is a documented effect from its outcomes trial, though not a formal FDA-approved indication for heart failure [5]. |

| SGLT2 Inhibitor | Key Heart Failure Trial(s)                           | Effect on HHF (HR, 95% CI) | FDA-Approved HF Indications (as of mid-2025)                                                  |
|-----------------|------------------------------------------------------|----------------------------|-----------------------------------------------------------------------------------------------|
| Empagliflozin   | EMPA-REG OUTCOME, EMPEROR-Reduced, EMPEROR-Preserved | ~0.65 (various trials)     | To reduce the risk of CV death and HHF in adults with heart failure (HFrEF and HFpEF) [5].    |
| Dapagliflozin   | DECLARE-TIMI 58, DAPA-HF, DELIVER                    | ~0.73 (DECLARE-TIMI 58)    | To reduce the risk of CV death, HHF, and urgent HF visits in adults with HFrEF and HFpEF [5]. |
| Canagliflozin   | CANVAS Program, CREDENCE                             | ~0.67 (CANVAS Program)     | To reduce the risk of HHF in adults with T2D and diabetic nephropathy [5].                    |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Efficacy of Ertugliflozin on Heart Failure–Related Events in ... [pmc.ncbi.nlm.nih.gov]
2. International Study of More Than 8000 People Showed ... [diabetes.org]
3. Heart failure outcomes captured by adverse event ... [pmc.ncbi.nlm.nih.gov]
4. SGLT2 inhibitors for alleviating heart failure through non- ... [frontiersin.org]
5. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - NCBI - NIH [ncbi.nlm.nih.gov]
6. Examining the Impact of Ertugliflozin on Cardiovascular ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ertugliflozin heart failure hospitalization risk reduction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-heart-failure-hospitalization-risk-reduction>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)